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Compound of Interest

Compound Name: Cyclobutene, 1-ethenyl-

Cat. No.: B15464559 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed interpretation of the mass spectrum of 1-ethenyl-cyclobutene

(also known as 1-vinylcyclobutene), a volatile organic compound of interest in various research

fields. By comparing its fragmentation pattern with that of its isomers, this document aims to

facilitate its identification and structural elucidation in complex mixtures.

Mass Spectral Data Comparison
The mass spectrum of 1-ethenyl-cyclobutene is characterized by a distinct fragmentation

pattern under electron ionization (EI). While a dedicated spectrum for 1-ethenyl-cyclobutene is

not readily available in public databases, the spectrum of its close structural isomer,

vinylcyclobutane (ethenylcyclobutane), provides a reliable proxy for its expected fragmentation.

The mass spectral data for vinylcyclobutane and its common isomer, cyclohexene, are

presented below for a comparative analysis.

Compound
Molecular Ion (M+)
[m/z]

Base Peak [m/z]
Other Key
Fragments [m/z]

Vinylcyclobutane 82 67 54, 39, 27

Cyclohexene 82 67 54, 41, 39

Fragmentation Pathway of 1-Ethenyl-Cyclobutene
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The fragmentation of 1-ethenyl-cyclobutene upon electron ionization is proposed to follow

several key pathways, leading to the characteristic ions observed in the mass spectrum of its

isomer, vinylcyclobutane.[1] The molecular ion ([C₆H₈]⁺˙) is formed by the ejection of an

electron from the molecule.

A primary fragmentation route involves the loss of a methyl radical (•CH₃), which is a common

fragmentation for alkyl-substituted cycloalkanes, leading to the formation of a stable cation at

m/z 67. This fragment is often the base peak in the spectrum.

Another significant fragmentation pathway is the retro-Diels-Alder reaction. Although 1-ethenyl-

cyclobutene itself does not undergo a classical retro-Diels-Alder reaction, a rearrangement to a

cyclohexene-like structure upon ionization can facilitate this process. This would involve the

cleavage of the cyclobutene ring and the ethenyl group, resulting in the loss of an ethene

molecule (C₂H₄) and the formation of the butadiene radical cation at m/z 54. This fragment is a

prominent peak in the mass spectra of many C₆H₈ isomers.[1]

Further fragmentation of these primary ions through the loss of hydrogen atoms or other small

neutral molecules leads to the other observed smaller fragments.
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Caption: Proposed fragmentation of 1-ethenyl-cyclobutene.

Comparison with Isomers
The mass spectrum of 1-ethenyl-cyclobutene, as inferred from its isomer, shows both

similarities and potential differences when compared to other C₆H₈ isomers like cyclohexene.
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Molecular Ion: Both 1-ethenyl-cyclobutene and cyclohexene exhibit a molecular ion peak at

m/z 82.

Base Peak: The base peak for both is often observed at m/z 67, corresponding to the loss of

a methyl radical.

m/z 54 Fragment: A significant peak at m/z 54 is present in the spectra of both compounds,

resulting from the loss of ethene. The intensity of this peak can vary depending on the

stability of the precursor ion and the rearrangement pathways involved.

The subtle differences in the relative abundances of these key fragments can be used to

distinguish between these isomers, particularly when analyzed using high-resolution mass

spectrometry and coupled with chromatographic separation techniques.

Experimental Protocols
The mass spectral data presented and interpreted in this guide are typically obtained using the

following experimental setup:

Gas Chromatography-Mass Spectrometry (GC-MS)

Ionization Method: Electron Ionization (EI)

Ionization Energy: 70 eV

Mass Analyzer: Quadrupole or Time-of-Flight (TOF)

GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is

typically used for the separation of volatile organic compounds like 1-ethenyl-cyclobutene.

Injector and Interface Temperatures: Maintained at a high enough temperature (e.g., 250 °C)

to ensure complete volatilization of the sample.

Oven Temperature Program: A temperature ramp is programmed to achieve optimal

separation of the components in a mixture. A typical program might start at a low

temperature (e.g., 40 °C) and ramp up to a higher temperature (e.g., 250 °C).
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This standardized methodology ensures the reproducibility of fragmentation patterns, allowing

for reliable comparison with library spectra for compound identification.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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